5-Phenyl-1,3,4-oxadiazole-2-carbonitrile
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Overview
Description
5-Phenyl-1,3,4-oxadiazole-2-carbonitrile is a heterocyclic compound with the molecular formula C9H5N3O. It is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agrochemicals .
Scientific Research Applications
5-Phenyl-1,3,4-oxadiazole-2-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Safety and Hazards
Future Directions
Oxadiazoles, including 5-Phenyl-1,3,4-oxadiazole-2-carbonitrile, are of interest in the field of drug discovery due to their versatility and the variety of biological activities they exhibit . Future research may focus on the design of new chemical entities based on the oxadiazole scaffold to act against resistant microorganisms . Additionally, oxadiazoles can be converted to other five-membered heterocycles, providing further avenues for exploration .
Mechanism of Action
Target of Action
Oxadiazole derivatives have been reported to exhibit antibacterial activities
Mode of Action
It’s known that oxadiazole derivatives interact with their targets, leading to changes that inhibit the growth and pathogenicity of bacteria .
Biochemical Pathways
It’s suggested that oxadiazole derivatives may interfere with proteomics-mediated protein pathways and differentially expressed gene analysis in bacteria .
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption and is a permeant of the blood-brain barrier . It’s also known to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
It’s known that oxadiazole derivatives disrupt the growth and pathogenicity of bacteria .
Action Environment
It’s known that the compound is stable at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Phenyl-1,3,4-oxadiazole-2-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of hydrazides with cyanogen bromide under basic conditions. Another method includes the reaction of amidoximes with organic nitriles in the presence of catalysts like p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-1,3,4-oxadiazole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium tert-butoxide (t-BuONa), oxidizing agents like potassium permanganate (KMnO4), and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted oxadiazoles, amines, and nitriles, depending on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another member of the oxadiazole family with similar biological activities but different structural properties.
1,3,4-Thiadiazole: Contains sulfur instead of oxygen, leading to different chemical reactivity and applications.
1,2,5-Oxadiazole: A regioisomer with distinct chemical and biological properties.
Uniqueness
5-Phenyl-1,3,4-oxadiazole-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activities. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a versatile and valuable compound .
Properties
IUPAC Name |
5-phenyl-1,3,4-oxadiazole-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRNWWWBJSHFJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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